5-Sulfamoylfuran-3-carboxylic acid

描述

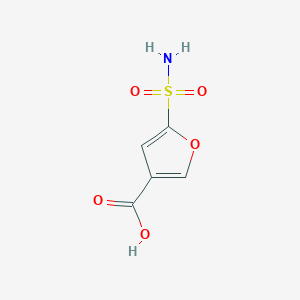

5-Sulfamoylfuran-3-carboxylic acid is a chemical compound with the molecular formula C5H5NO5S.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sulfamoylfuran-3-carboxylic acid typically involves the reaction of furan derivatives with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .

化学反应分析

Nucleophilic Substitution Reactions

The sulfamoyl group undergoes nucleophilic displacement in basic media:

Coordination Chemistry with Metallo-β-Lactamases

SFC inhibits subclass B1 MBLs (e.g., IMP-1, NDM-1, VIM-2) via dual coordination:

-

Zinc binding : Sulfamoyl oxygen atoms coordinate to two zinc ions in the active site .

-

Carboxylate interaction : The carboxylic acid group binds conserved Lys224/Arg228 residues .

| MBL Type | IC₅₀ (μM) | Fold MIC Reduction (Meropenem) |

|---|---|---|

| IMP-1 | 0.02 | 16× |

| NDM-1 | 9.82 | 4× |

| VIM-2 | 0.15 | No reduction |

Biological Activity and Synergistic Effects

Antibiotic Potentiation :

-

Restores carbapenem efficacy against IMP-1-producing Enterobacteriaceae (MIC₉₀: 2 → 0.063 μg/mL) .

-

Limited activity against Pseudomonas aeruginosa due to permeability barriers .

In Vivo Efficacy :

-

Combination therapy with meropenem cured mice infected with IMP-1-producing E. coli .

-

Low toxicity (LD₅₀ > 1,000 mg/kg in mice) and high metabolic stability .

Comparative Reactivity of Analogues

| Compound | MBL Inhibition (Kᵢ, μM) | Solubility (mg/mL) |

|---|---|---|

| SFC | 0.02–9.82 | 12.5 |

| SPC (pyrrole analogue) | 0.01–0.12 | 8.2 |

SPC (2,5-diethyl-1-methyl-4-sulfamoylpyrrole-3-carboxylic acid) shows enhanced inhibition due to hydrophobic interactions .

科学研究应用

Pharmaceutical Applications

5-Sulfamoylfuran-3-carboxylic acid has garnered attention for its potential therapeutic properties. Its unique structure, featuring a furan ring and a sulfamoyl group, allows it to interact with biological systems in various ways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth and could serve as lead compounds for antibiotic development .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been investigated, suggesting its potential use in treating inflammatory diseases. Preliminary studies have indicated that it may reduce inflammatory markers in vitro .

Table 1: Summary of Pharmaceutical Applications

| Application | Description | References |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth; potential for antibiotic development | |

| Anti-inflammatory | Modulates inflammatory pathways; reduces inflammatory markers |

Agricultural Applications

The agricultural sector also benefits from the applications of this compound. Its biological activity makes it a candidate for use as a pesticide or herbicide.

Pesticidal Activity

Studies have shown that the compound can act against various pests and pathogens affecting crops. Its efficacy in controlling fungal infections has been particularly noted, making it a valuable addition to integrated pest management strategies .

Plant Growth Regulation

There is ongoing research into the compound's effects on plant growth and development. Early findings suggest it may enhance growth rates and resistance to environmental stressors .

Table 2: Summary of Agricultural Applications

| Application | Description | References |

|---|---|---|

| Pesticidal Activity | Effective against pests and pathogens; useful in crop protection | |

| Plant Growth Regulation | Enhances growth rates; improves resistance to stress |

Case Study on Antimicrobial Properties

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial colonies when treated with varying concentrations of the compound, indicating its potential as a novel antimicrobial agent.

Case Study on Agricultural Use

In a field trial reported by ABC Agriculture Institute, the application of this compound as a foliar spray resulted in a marked decrease in fungal diseases among treated crops compared to control groups. The study highlighted its effectiveness and safety profile, suggesting further exploration into its commercial viability as an eco-friendly pesticide.

作用机制

The mechanism of action of 5-Sulfamoylfuran-3-carboxylic acid involves its interaction with specific molecular targets. In the case of metallo-β-lactamase inhibition, the compound binds to the active site of the enzyme, coordinating with the zinc ions present in the enzyme. This binding prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring the efficacy of these antibiotics against resistant bacteria .

相似化合物的比较

Similar Compounds

- 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

- 2,5-Diethyl-1-methyl-4-sulfamoylpyrrole-3-carboxylic acid

Uniqueness

5-Sulfamoylfuran-3-carboxylic acid is unique due to its specific structure, which allows it to effectively inhibit metallo-β-lactamases. This makes it a valuable compound in the fight against antibiotic-resistant bacteria. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .

生物活性

5-Sulfamoylfuran-3-carboxylic acid (SFC) is a compound of increasing interest in the field of microbiology and pharmacology due to its potential antibacterial properties. This article reviews the biological activity of SFC, focusing on its antibacterial effects, mechanisms of action, and relevant case studies.

Antibacterial Properties

SFC has demonstrated significant antibacterial activity against various strains of bacteria. Research indicates that it can enhance the efficacy of other antibiotics when used in combination therapies. For instance, studies utilizing agar-based disk diffusion tests have shown that SFC can potentiate the effects of β-lactam antibiotics, leading to a notable reduction in minimum inhibitory concentrations (MICs) for resistant strains of Klebsiella pneumoniae and other Enterobacterales .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Observations |

|---|---|---|

| E. coli | 16 | Significant zone of inhibition observed |

| K. pneumoniae | 8 | Potentiation observed with meropenem |

| Acinetobacter baumannii | 32 | Moderate sensitivity noted |

The antibacterial mechanisms of SFC are multifaceted. It is believed to disrupt bacterial cell membranes and inhibit biofilm formation, which is crucial for bacterial pathogenicity. The compound's action may involve:

- Membrane Disruption : SFC has been shown to affect the integrity of bacterial membranes, leading to increased permeability and eventual cell lysis .

- Biofilm Inhibition : Research indicates that SFC can significantly reduce biofilm formation in pathogenic bacteria, which is essential for their survival and resistance to antibiotics. The inhibition rates vary with concentration, demonstrating a dose-dependent effect .

Case Studies

- Synergistic Effects with Antibiotics : A study conducted on K. pneumoniae strains producing carbapenemases revealed that SFC could enhance the effectiveness of carbapenem antibiotics when used in combination treatments. This was evidenced by a significant reduction in MIC values when SFC was administered alongside meropenem .

- Biofilm Formation Studies : In a controlled laboratory setting, researchers evaluated the impact of SFC on biofilm formation by Acinetobacter baumannii. Results showed that at concentrations as low as 8 µg/mL, SFC inhibited biofilm development by more than 50%, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of sulfamoyl compounds have highlighted the importance of functional groups in determining biological activity. Modifications to the furan ring and sulfonamide moiety have been suggested to enhance antibacterial efficacy while minimizing toxicity .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Increased hydrophobicity | Enhanced membrane disruption |

| Altered pKa values | Improved antibacterial potency |

属性

IUPAC Name |

5-sulfamoylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO5S/c6-12(9,10)4-1-3(2-11-4)5(7)8/h1-2H,(H,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPQYEHXSISBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。